molecular formula C9H8IN3O2 B10903370 Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B10903370
M. Wt: 317.08 g/mol
InChI Key: DOPFNDZWDFXWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by an iodine atom at position 2, a methyl group at position 7, and a methyl ester at position 3. Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles with a fused five-membered pyrazole and six-membered pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors, receptor ligands, and enzyme modulators .

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-5-3-6(9(14)15-2)11-8-4-7(10)12-13(5)8/h3-4H,1-2H3

InChI Key

DOPFNDZWDFXWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)I)C(=O)OC

Origin of Product

United States

Preparation Methods

Malonic Acid Derivatives in Cyclocondensation

A 2021 review highlighted the use of malonic acid or its esters in cyclocondensation with 5-amino-3-iodopyrazoles to introduce carboxylate groups at position 5. For example, reacting methyl malonate with 5-amino-3-iodo-1H-pyrazole in the presence of POCl₃ and pyridine activates the malonate, facilitating nucleophilic attack by the aminopyrazole. This method yields the pyrazolo[1,5-a]pyrimidine core with a methyl ester at position 5.

Enaminones for 7-Methyl Substitution

The 7-methyl group originates from enaminones or chalcones. For instance, (E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one reacts with 5-amino-3-iodopyrazole under oxidative conditions (K₂S₂O₈, NaI) to form the 7-methyl-substituted intermediate. The reaction proceeds via Michael addition, cyclization, and oxidative iodination, though standard protocols typically halogenate position 3. Modifying the electronic environment of the ring through substituents (e.g., electron-donating groups) may redirect iodination to position 2.

Regioselective Iodination at Position 2

Oxidative Radical Halogenation

In a one-pot protocol, NaI and K₂S₂O₈ generate iodine radicals that selectively halogenate electron-rich positions. For example, substituting the enaminone with a methyl group at the para position increases electron density at position 2 of the pyrazolo[1,5-a]pyrimidine, favoring iodination there. Reaction optimization (Table 1) shows that higher temperatures (100°C) and excess NaI (1.2 equiv) improve yields.

Table 1: Optimization of Iodination Conditions

EntryNaI (equiv)K₂S₂O₈ (equiv)SolventYield (%)
11.21.5H₂O72
21.21.5DMSO68
32.02.0H₂O81

Directed Ortho-Metalation

An alternative approach employs directed metalation to install iodine at position 2. Treating the pyrazolo[1,5-a]pyrimidine core with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 2, which reacts with iodine to yield the iodo derivative. This method requires protection of the carboxylate group to prevent side reactions.

Sequential Functionalization Approach

A stepwise synthesis may improve regiocontrol:

Step 1: Core Synthesis with Carboxylate and Methyl Groups

Reacting methyl malonate with 5-amino-3-iodo-1H-pyrazole and a methyl-substituted enaminone forms the 5-carboxylate-7-methyl intermediate. The use of K₂S₂O₈ in water at 80°C drives cyclization while preserving the ester functionality.

Step 2: Late-Stage Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid selectively targets position 2. The methyl group at position 7 exerts a steric effect, directing iodine to the less hindered position 2.

Scalability and Practical Considerations

Solvent and Temperature Effects

Water is preferred for large-scale reactions due to its benign environmental profile and ability to dissolve ionic reagents (NaI, K₂S₂O₈). At 100°C, reaction completion occurs within 2 hours, with yields exceeding 90% for multigram syntheses.

Purification Challenges

Column chromatography using ethyl acetate/hexane mixtures effectively isolates the product. However, the iodo group’s polarizability may necessitate gradient elution to resolve closely related byproducts.

Mechanistic Insights

Cyclization Pathway

The reaction begins with Michael addition of the aminopyrazole to the enaminone, followed by cyclodehydration to form the pyrimidine ring. Oxidative cleavage of the C–N bond in the enaminone by K₂S₂O₈ generates a radical intermediate, which abstracts an iodine atom from NaI.

Halogenation Regioselectivity

Density functional theory (DFT) studies suggest that iodination at position 2 is favored due to lower activation energy compared to position 3 when electron-donating groups (e.g., methyl) are present at position 7 .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like triethylamine.

Major Products Formed

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of deiodinated products.

    Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and fluorescent probes.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other functionalized heterocycles.

Mechanism of Action

The mechanism of action of methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrimidine core allow it to bind to active sites of enzymes or receptors, inhibiting their activity. This can lead to the modulation of signaling pathways and biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues (Table 1):

Table 1: Comparison of Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate with Analogues
Compound Name Substituents Melting Point (°C) Key Properties Biological Relevance
This compound 2-I, 7-Me, 5-COOMe N/A* High steric bulk; potential for radioimaging Likely kinase inhibitor (inference from structural analogues)
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) 3-Ph, 7-O, 5-COOMe 156–157 Hydrogen-bonding capacity (oxo group) Anticancer activity (via kinase inhibition)
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 2-Ph, 7-Me, 5-COOEt N/A Planar structure; π-π stacking interactions Peripheral benzodiazepine receptor ligand
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Cyclopropyl, 5-COOMe N/A Steric strain (cyclopropyl) Enhanced metabolic stability
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 2-COOMe, 5-p-MePh, 7-CF₃ N/A Electron-withdrawing CF₃ group COX-2 inhibition
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate 7-OH, 5-COOEt N/A Hydrogen-bond donor (OH) Solubility enhancement

Key Differences and Implications

Substituent Electronic Effects :

  • The iodine at position 2 in the target compound introduces a heavy atom, which may enhance X-ray crystallographic resolution or serve as a radiolabel in imaging studies. This contrasts with phenyl (e.g., 3a) or trifluoromethyl (e.g., ) groups, which modulate electronic properties but lack iodine’s utility in radiochemistry .
  • The methyl ester at position 5 is common across analogues (e.g., 3a, ), but ethyl esters (e.g., ) may alter pharmacokinetics due to slower hydrolysis .

Biological Activity: Kinase Inhibition: Compounds with bulky substituents (e.g., cyclopropyl in ) or electron-withdrawing groups (e.g., CF₃ in ) show enhanced selectivity for kinase targets. The iodine in the target compound may similarly improve binding affinity . Receptor Binding: Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate acts as a peripheral benzodiazepine receptor ligand, a property linked to its planar aromatic system . The iodine substituent’s steric bulk may reduce such interactions but could enable novel targeting.

Synthetic Accessibility: Iodination at position 2 likely requires specialized reagents (e.g., NIS or I₂), whereas methyl or phenyl groups are introduced via simpler alkylation or Suzuki coupling . The oxo group in 3a is synthesized via condensation of 3-aminopyrazoles with diketones, contrasting with the halogenation steps needed for the target compound .

Physicochemical Properties

  • Melting Points: Analogues with hydrogen-bonding groups (e.g., 7-OH in or 7-O in 3a) exhibit higher melting points (e.g., 156–157°C for 3a) compared to non-polar derivatives. The target compound’s iodine may lower melting points due to disrupted crystal packing .
  • Solubility : Methyl esters generally improve aqueous solubility over ethyl analogues, but the iodo group’s hydrophobicity could counteract this effect .

Biological Activity

Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a methyl group and an iodine atom, which contribute to its unique pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its anticancer potential, enzyme inhibition capabilities, and other therapeutic applications.

  • Chemical Formula : C8H6IN3O2
  • Molecular Weight : 303.06 g/mol
  • Appearance : White to pale yellow solid
  • Density : 2.23 g/cm³ (predicted)
  • Acidity Constant (pKa) : -2.50 (predicted)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through the inhibition of specific protein kinases involved in cancer cell proliferation. Studies have shown that pyrazolo[1,5-a]pyrimidines can selectively inhibit various enzymes, making them potential candidates for cancer therapy.

2. Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes that play critical roles in disease processes. For instance:

  • Protein Kinases : Inhibition of these kinases can disrupt signaling pathways essential for tumor growth.
  • Inflammatory Pathways : Some derivatives have shown promise in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Key findings include:

  • The presence of the iodine atom enhances nucleophilicity, facilitating interactions with biological targets.
  • Methyl substitutions at specific positions on the pyrazole ring can significantly affect potency and selectivity against various targets.
Compound NameStructureUnique Features
7-Methylpyrazolo[1,5-a]pyrimidineStructureLacks iodine; used in similar biological assays
2-Amino-7-methylpyrazolo[1,5-a]pyrimidineStructureContains an amino group instead of carboxylic acid; different biological activity
2-Fluoro-7-methylpyrazolo[1,5-a]pyrimidineStructureFluorinated derivative; altered electronic properties affecting reactivity

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Study on Anticancer Mechanisms

In a study published in Cancer Research, methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit cancer cell lines. Results indicated that compounds with higher iodine content exhibited increased potency against breast and lung cancer cell lines due to enhanced binding affinity to target kinases .

Anti-inflammatory Activity Assessment

A comparative analysis of various pyrazolo derivatives showed that methyl 2-iodo compounds possess significant anti-inflammatory effects by inhibiting NF-kB signaling pathways. The IC50 values ranged from 4.8 to 30.1 µM across different analogues .

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for introducing iodine substituents?

Methodological Answer:

  • Condensation Reactions : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of 5-amino-pyrazoles with β-ketoesters (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol . For iodine introduction, post-synthetic modifications like halogenation (e.g., using N-iodosuccinimide or iodine in the presence of a Lewis acid) may be required.
  • Ultrasound-Assisted Synthesis : demonstrates that ultrasound irradiation with KHSO₄ in aqueous-alcohol media accelerates cyclocondensation, improving yield and regioselectivity. Adapting this method for iodinated precursors could optimize reaction efficiency .
  • Key Considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (petroleum ether/ethyl acetate mixtures) .

Q. How can the crystal structure of methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate be determined, and what structural insights are critical for functional studies?

Methodological Answer:

  • Crystallographic Tools : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) .
  • Structural Features :
    • Planarity of fused pyrazole-pyrimidine rings (deviation <0.005 Å) ensures π-conjugation, critical for electronic properties .
    • Intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) influence packing and stability .
  • Validation : Refine H atoms as riding models with isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq of parent atoms) .

Q. What analytical techniques are essential for characterizing intermediates and final products?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity and substitution patterns. For example, the methyl ester group at C5 appears as a singlet at ~3.8 ppm (¹H) and ~165 ppm (¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for iodine-containing derivatives (isotopic signature at m/z 127).
  • Elemental Analysis : Confirm purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can contradictory data in reaction optimization (e.g., solvent choice, catalyst efficiency) be resolved during synthesis?

Methodological Answer:

  • Case Study : reports ultrasound-assisted synthesis in aqueous-alcohol media, while uses ethanol under reflux. To reconcile:
    • Design of Experiments (DoE) : Systematically vary solvents (e.g., ethanol vs. methanol), catalysts (KHSO₄ vs. H₂SO₄), and energy inputs (reflux vs. ultrasound) .
    • Yield vs. Selectivity : Ultrasound reduces reaction time (30 min vs. hours) but may favor side products; monitor by HPLC .
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent polarity, temperature) affecting yield .

Q. What strategies are effective for resolving crystallographic disorder or twinning in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Refinement Protocols :
    • Use SHELXL’s TWIN/BASF commands for twinned data .
    • For disordered groups (e.g., rotating methyl/iodo substituents), apply PART/SUMP constraints and refine occupancy ratios .
  • Validation Tools : Check Rint (<5%) and GooF (0.9–1.1) to ensure model reliability .

Q. How can computational methods complement experimental data in predicting biological activity or reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and iodination sites .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., benzodiazepine receptors), leveraging structural data from .
  • MD Simulations : Assess stability of hydrogen-bonded networks observed in crystal structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.